2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine
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Overview
Description
2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It is a degradation product or impurity of Phenazopyridine, a compound commonly used as a urinary tract analgesic. This compound is also known by other names such as 6-Hydroxy-3-(2-phenyldiazenyl)-2(1H)-pyridinone and 3-(Phenylazo)-2,6-pyridinediol .
Preparation Methods
The synthesis of 2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine involves the degradation of Phenazopyridine. The specific synthetic routes and reaction conditions for its preparation are not widely documented in the literature. it is known that Phenazopyridine can undergo hydrolysis and oxidation reactions to form this compound . Industrial production methods are not well-established due to its primary role as a degradation product rather than a target compound for large-scale synthesis.
Chemical Reactions Analysis
2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl and azo groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine is primarily used as a synthetic intermediate in research settings . Its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine is not well-documented. as a degradation product of Phenazopyridine, it may share some similar pathways. Phenazopyridine acts as a local anesthetic in the urinary tract, providing symptomatic relief from pain and discomfort . The molecular targets and pathways involved in the action of this compound require further research to be fully understood.
Comparison with Similar Compounds
2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine can be compared with other similar compounds, such as:
Phenazopyridine: The parent compound, used as a urinary tract analgesic.
6-Hydroxy-3-(phenylazo)-2(1H)-pyridinone: Another degradation product with similar structural features.
3-(Phenylazo)-2,6-pyridinediol: A compound with similar functional groups and potential reactivity.
The uniqueness of this compound lies in its specific degradation pathway and the resulting structural features that differentiate it from its parent compound and other similar molecules.
Properties
IUPAC Name |
6-hydroxy-5-phenyldiazenyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10-7-6-9(11(16)12-10)14-13-8-4-2-1-3-5-8/h1-7H,(H2,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDZMNCEQOYDGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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